5-bromo-3-(bromomethyl)isothiazole
Overview
Description
5-bromo-3-(bromomethyl)isothiazole: is an organic compound with the molecular formula C4H3Br2NS and a molecular weight of 256.95 g/mol It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(bromomethyl)isothiazole typically involves the bromination of 3-methylisothiazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3-(bromomethyl)isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: 5-bromo-3-(bromomethyl)isothiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various biologically active molecules and ligands for metal complexes .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals targeting specific enzymes and receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Researchers are studying its mechanism of action and its effects on different biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity makes it valuable for the synthesis of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 5-bromo-3-(bromomethyl)isothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular interactions are still under investigation, and ongoing research aims to elucidate these mechanisms in detail.
Comparison with Similar Compounds
- 5-bromo-3-methylisothiazole
- 3-bromo-5-methylisothiazole
- 5-chloro-3-(chloromethyl)isothiazole
Comparison: Compared to its similar compounds, 5-bromo-3-(bromomethyl)isothiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical behavior. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the compound’s specific substitution pattern on the isothiazole ring provides distinct electronic and steric properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-1,2-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-2-3-1-4(6)8-7-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHBWOPZJAIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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